molecular formula C20H25BrN4 B2615858 N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide CAS No. 1704221-43-1

N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide

Cat. No.: B2615858
CAS No.: 1704221-43-1
M. Wt: 401.352
InChI Key: RGSKGVVZJSJUBM-UHFFFAOYSA-N
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Description

N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide is a complex organic compound that features a unique structure combining a brominated pyridine ring, an indene moiety, and an imidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the cyclization of a suitable precursor under acidic conditions can yield the indene ring.

    Amidation: The final step involves the formation of the imidamide group through a reaction between the brominated pyridine-indene intermediate and an appropriate amine, such as N-ethyl-N-methylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce new functional groups into the pyridine ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or indomethacin, share some structural similarities.

    Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) or nicotine also feature the pyridine ring.

    Imidamide Compounds: Other imidamide-containing compounds, such as certain pharmaceuticals, can be compared based on their functional groups and biological activities.

Uniqueness

N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide is unique due to its combination of a brominated pyridine ring, an indene moiety, and an imidamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N'-[5-bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4/c1-5-24(3)13-22-19-12-18(21)20(23-14(19)2)25(4)17-10-15-8-6-7-9-16(15)11-17/h6-9,12-13,17H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSKGVVZJSJUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C=NC1=CC(=C(N=C1C)N(C)C2CC3=CC=CC=C3C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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